Cas no 670271-66-6 (N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide)

N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a fluorophenyl and methoxyphenyl moiety, offering unique chemical properties for research and pharmaceutical applications. Its structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, making it a versatile intermediate in organic synthesis and medicinal chemistry. The compound exhibits potential as a precursor for biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined aromatic and sulfonamide functionalities enhance stability and reactivity, facilitating selective modifications. Suitable for use in high-purity applications, it is characterized by consistent quality and reliable performance in synthetic pathways.
N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide structure
670271-66-6 structure
商品名:N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide
CAS番号:670271-66-6
MF:C13H12FNO3S
メガワット:281.30268573761
CID:5419059

N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-(4-fluorophenyl)-3-methoxybenzenesulfonamide
    • N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide
    • インチ: 1S/C13H12FNO3S/c1-18-12-3-2-4-13(9-12)19(16,17)15-11-7-5-10(14)6-8-11/h2-9,15H,1H3
    • InChIKey: TYPWRUJBZQRKGV-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NC2=CC=C(F)C=C2)(=O)=O)=CC=CC(OC)=C1

N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3394-0083-15mg
N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide
670271-66-6
15mg
$89.0 2023-09-11
Life Chemicals
F3394-0083-75mg
N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide
670271-66-6
75mg
$208.0 2023-09-11
Life Chemicals
F3394-0083-100mg
N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide
670271-66-6
100mg
$248.0 2023-09-11
Life Chemicals
F3394-0083-10mg
N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide
670271-66-6
10mg
$79.0 2023-09-11
Life Chemicals
F3394-0083-2μmol
N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide
670271-66-6
2μmol
$57.0 2023-09-11
Life Chemicals
F3394-0083-25mg
N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide
670271-66-6
25mg
$109.0 2023-09-11
Life Chemicals
F3394-0083-50mg
N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide
670271-66-6
50mg
$160.0 2023-09-11
Life Chemicals
F3394-0083-10μmol
N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide
670271-66-6
10μmol
$69.0 2023-09-11
Life Chemicals
F3394-0083-5mg
N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide
670271-66-6
5mg
$69.0 2023-09-11
Life Chemicals
F3394-0083-40mg
N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide
670271-66-6
40mg
$140.0 2023-09-11

N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide 関連文献

N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamideに関する追加情報

N-(4-Fluorophenyl)-3-Methoxybenzene-1-Sulfonamide: A Comprehensive Overview

N-(4-Fluorophenyl)-3-methoxybenzene-1-sulfonamide, also known by its CAS number 670271-66-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has been extensively studied for its unique properties and potential applications in various industries. The structure of this compound consists of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-fluorophenyl group and a methoxy group at the 3-position. These substituents play a crucial role in determining the compound's chemical behavior and reactivity.

Recent studies have highlighted the importance of sulfonamides like N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide in drug discovery. The sulfonamide group is known for its ability to act as a bioisostere, making it a valuable component in the design of new pharmaceutical agents. The presence of the fluorine atom at the para position of the phenyl ring adds to the compound's stability and enhances its pharmacokinetic properties. This makes it a promising candidate for use in therapeutic applications, particularly in the development of anti-inflammatory and antiviral drugs.

The methoxy group at the 3-position of the benzene ring contributes to the compound's electronic properties, influencing its reactivity in various chemical reactions. This substituent also plays a role in modulating the compound's solubility, which is an important factor in its potential use as a precursor for other organic compounds. Recent research has focused on optimizing synthetic routes for this compound, with particular emphasis on improving yield and reducing reaction times.

In terms of synthesis, N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide can be prepared through several methods, including nucleophilic aromatic substitution and coupling reactions. These methods have been refined over time to enhance efficiency and scalability. For instance, the use of microwave-assisted synthesis has been shown to significantly accelerate reaction rates while maintaining product purity.

One area where this compound has garnered significant attention is in materials science. Its unique combination of electronic and structural properties makes it a potential candidate for use in organic electronics. Recent studies have explored its application as a component in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The sulfonamide group's ability to act as an electron-withdrawing group enhances the compound's compatibility with other organic semiconductors, making it a valuable building block for advanced electronic materials.

Moreover, N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide has been investigated for its environmental impact. Researchers have examined its biodegradability and toxicity under various conditions, with findings suggesting that it exhibits low toxicity to aquatic organisms. This makes it a safer alternative to other similar compounds that may pose environmental risks.

In conclusion, N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and properties make it an invaluable tool in drug discovery, materials science, and environmental chemistry. As research continues to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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